molecular formula C5H4O4-2 B1241771 Mesaconate(2-)

Mesaconate(2-)

Cat. No. B1241771
M. Wt: 128.08 g/mol
InChI Key: HNEGQIOMVPPMNR-NSCUHMNNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Mesaconate(2-) is a dicarboxylic acid dianion that is the conjugate base of mesaconic acid. It has a role as a human metabolite and a plant metabolite. It derives from a fumarate(2-). It is a conjugate base of a mesaconic acid.

Scientific Research Applications

  • Biosynthesis of Mesaconate in Microorganisms :

    • Mesaconate is an intermediate in the glutamate degradation pathway in microorganisms like Clostridium tetanomorphum. Through metabolic engineering, mesaconate production was achieved in Escherichia coli. This involved expressing two key enzymes, glutamate mutase and 3-methylaspartate ammonia lyase, and optimizing various factors such as adenosylcobalamin availability and enzyme activity. This engineering enabled efficient production of mesaconate from glucose, signifying its potential in biotechnological applications (Wang & Zhang, 2015).
  • Optimization of Mesaconate Production :

    • Further research focused on optimizing the fermentation efficiency of Escherichia coli for mesaconate production from glucose. This was achieved by modifying the carbon flux to 2-ketoglutarate, increasing the pool of phosphoenolpyruvate, and other genetic modifications. The result was a high titer and yield of mesaconate production, demonstrating the feasibility of large-scale biotechnological production of this compound (Wang et al., 2018).
  • Synthesis from Lignocellulosic Sugars :

    • Engineering nonphosphorylative metabolism in E. coli allowed for the production of mesaconate from d-xylose and l-arabinose, common lignocellulosic sugars. This approach was more efficient compared to the pentose phosphate pathway and showed promising yields, highlighting mesaconate’s potential as a value-added chemical derived from renewable sources (Bai et al., 2016).
  • Complex Formation with Lanthanides :

    • Research on Y(III) and lanthanide(III) mesaconates revealed the potential for mesaconate in forming stable, crystalline complexes with these metals. These complexes have unique thermal and spectral properties, suggesting applications in materials science and coordination chemistry (Brzyska et al., 2002).
  • Role in Microbial Metabolism :

    • Studies on Escherichia coli O157:H7 highlighted the role of mesaconase enzymes in the metabolism of various C5-dicarboxylic acids, including mesaconate. This research provided insights into the metabolic pathways of pathogenic bacteria, with implications for understanding bacterial physiology and developing targeted therapies (Kronen & Berg, 2015).
  • Coupled Electrochemical and Microbial Catalysis :

    • A study demonstrated the production of mesaconate from CO2 and electric energy through coupled electrochemical and microbial catalysis. This innovative approach links renewable energy resources with the biosynthesis of valuable chemicals, offering a sustainable pathway for mesaconate production (Hegner et al., 2020).
  • Quantification and Analysis Techniques :

    • Development of sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assays for quantifying mesaconate highlights its potential as a clinical biomarker and its role in metabolic disorders. This advancement is crucial for understanding the functional relationships of mesaconate in various biological contexts (Winterhoff et al., 2021).

properties

Product Name

Mesaconate(2-)

Molecular Formula

C5H4O4-2

Molecular Weight

128.08 g/mol

IUPAC Name

(E)-2-methylbut-2-enedioate

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/p-2/b3-2+

InChI Key

HNEGQIOMVPPMNR-NSCUHMNNSA-L

Isomeric SMILES

C/C(=C\C(=O)[O-])/C(=O)[O-]

Canonical SMILES

CC(=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesaconate(2-)
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Reactant of Route 3
Mesaconate(2-)

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